molecular formula C22H19N5O2S2 B2442655 3-((2,5-dimethylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892746-87-1

3-((2,5-dimethylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2442655
CAS RN: 892746-87-1
M. Wt: 449.55
InChI Key: AIBYYXOGYXKULE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several different functional groups, including a sulfonyl group, a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin ring, and an amine group. It also contains two phenyl rings, one of which is substituted with two methyl groups and the other with a single methyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin ring could be formed through a cyclization reaction . The sulfonyl group and the amine group could then be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a large ring system. The presence of the sulfonyl group could introduce some polarity into the molecule, and the aromatic rings would contribute to the molecule’s stability .


Chemical Reactions Analysis

As a complex organic molecule, this compound could participate in a variety of chemical reactions. The sulfonyl group could act as a leaving group in substitution reactions, and the amine group could act as a nucleophile . The aromatic rings could also participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Biological Study

A study by Ivachtchenko et al. (2010) explored the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, evaluating their serotonin 5-HT6 receptor binding affinity. This research highlighted the potential of these compounds as selective ligands for 5-HT6 receptors, suggesting implications for neurological disorder treatments without discussing specific drug use or side effects Ivachtchenko et al., 2010.

Regioselective Synthesis and Ab Initio Calculations

Another study by Salem et al. (2015) focused on the regioselective synthesis of fused heterocycles, including triazolo[1,5-a]pyrimidines, using microwave irradiation. This research not only sheds light on the synthetic pathways but also employs ab initio quantum chemical calculations to understand the reaction mechanisms Salem et al., 2015.

Synthesis and Crystal Structure Analysis

Research on the synthesis and crystal structure of related triazolopyrimidines, as presented by Repich et al. (2017), demonstrates the interest in understanding the molecular and crystalline structures of such compounds, which can inform the design of materials and potentially active pharmaceutical ingredients Repich et al., 2017.

DMAP Catalyzed Synthesis

Khashi et al. (2015) described the DMAP-catalyzed synthesis of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, illustrating the efficiency of catalysts in forming complex heterocyclic systems. This research contributes to the chemical methodology, offering pathways for the development of novel compounds Khashi et al., 2015.

Future Directions

The future research directions for this compound would likely depend on its intended use. If it shows promise as a medicinal compound, further studies could be done to investigate its biological activity and potential uses in treating diseases .

properties

IUPAC Name

10-(2,5-dimethylphenyl)sulfonyl-N-(4-methylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S2/c1-13-5-8-16(9-6-13)23-20-19-17(10-11-30-19)27-21(24-20)22(25-26-27)31(28,29)18-12-14(2)4-7-15(18)3/h4-12H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBYYXOGYXKULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2,5-dimethylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

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